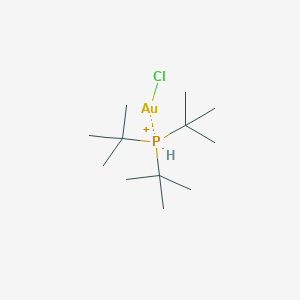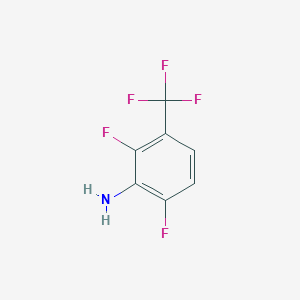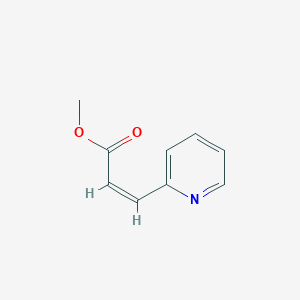
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 4-bromo-2-(trifluoromethyl)aniline.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core structure. This reaction is often catalyzed by a suitable base, such as potassium carbonate, and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Bromination: The bromination of the quinazolinone core is achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the desired position in the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and ensure consistent product quality.
化学反応の分析
Types of Reactions
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran (THF) as solvent, room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with modified chemical properties.
科学的研究の応用
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and other enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of novel materials with desired characteristics.
作用機序
The mechanism of action of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
7-Bromo-4-chloroquinazoline: This compound shares a similar quinazoline core structure but has a chlorine atom instead of a trifluoromethyl group. It is used in similar research applications and has comparable chemical properties.
7-Bromo-4-chloro-8-fluoro-6-(trifluoromethyl)quinazoline: This compound has additional fluorine and chlorine atoms, which can influence its reactivity and biological activity. It is studied for its potential as an enzyme inhibitor and in drug development.
Uniqueness of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
The presence of both bromine and trifluoromethyl groups in this compound makes it unique compared to similar compounds. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to modulate specific molecular targets and pathways further distinguishes it from other quinazolinone derivatives.
特性
分子式 |
C9H4BrF3N2O |
|---|---|
分子量 |
293.04 g/mol |
IUPAC名 |
7-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
InChIキー |
WDTCZJFLKAMWPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)N=C2C=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
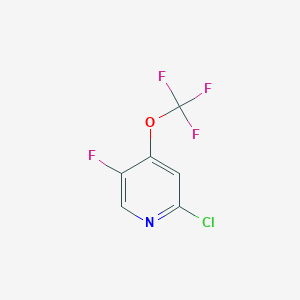
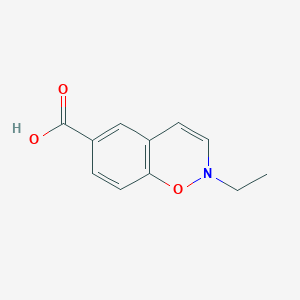
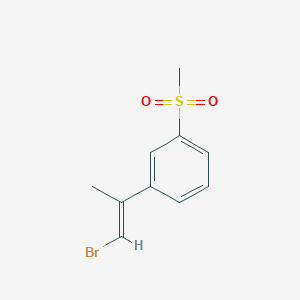
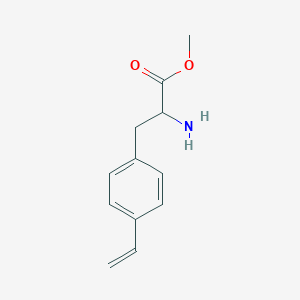
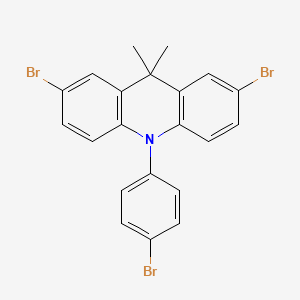
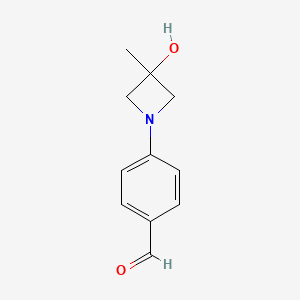


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
